molecular formula C15H10FN3O4S B2830528 4-fluoro-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 313404-31-8

4-fluoro-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2830528
CAS No.: 313404-31-8
M. Wt: 347.32
InChI Key: PHKANBZTMIYJHK-UHFFFAOYSA-N
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Description

4-Fluoro-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide (CAS 313404-31-8) is a synthetic small molecule based on a benzo[d]thiazole core scaffold, a structure of significant interest in medicinal chemistry and chemical biology research. With a molecular formula of C 15 H 10 FN 3 O 4 S and a molecular weight of 347.32 g/mol, this compound is part of a class of N-(thiazol-2-yl)-benzamide analogs that have been identified in scientific screenings as a novel class of pharmacological tools . Emerging research on structurally related compounds highlights their potential as potent and selective antagonists of the Zinc-Activated Channel (ZAC) , an atypical member of the Cys-loop receptor superfamily . These analogs are investigated for their role as negative allosteric modulators (NAMs) , with studies suggesting they inhibit ZAC signaling in a state-dependent and noncompetitive manner, potentially targeting the transmembrane and/or intracellular domains of the receptor . The benzo[d]thiazole scaffold is also being explored in other therapeutic areas, including the development of inhibitors for enzymes like NQO2, which is implicated in cancer and neurodegenerative diseases, underscoring the versatility of this chemical architecture . This product is provided for research applications only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to handle this material with care and in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

4-fluoro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O4S/c1-23-11-6-10(19(21)22)7-12-13(11)17-15(24-12)18-14(20)8-2-4-9(16)5-3-8/h2-7H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKANBZTMIYJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach includes:

    Nitration: Introduction of a nitro group to the benzothiazole ring.

    Methoxylation: Substitution of a hydrogen atom with a methoxy group.

    Fluorination: Introduction of a fluoro group to the benzamide core.

    Amidation: Formation of the benzamide linkage.

These reactions often require specific catalysts and conditions, such as acidic or basic environments, to proceed efficiently.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group could yield an amine, while substitution reactions could introduce various functional groups to the benzamide core.

Scientific Research Applications

Medicinal Chemistry

4-fluoro-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide is being investigated for its potential as a pharmacophore in drug discovery. The following aspects are noteworthy:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. For example, derivatives of thiazole have shown minimum inhibitory concentrations comparable to established antibiotics.
  • Enzyme Inhibition : The sulfonamide group within the structure is known for inhibiting enzymes such as acetylcholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer’s.

Organic Synthesis

The compound serves as an intermediate in synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including:

  • Nucleophilic Aromatic Substitution : The fluorophenyl group can participate in substitution reactions, making it a valuable building block for synthesizing diverse compounds.
  • Oxidation and Reduction Reactions : The nitro group can be reduced to amines, which are useful in further synthetic applications. Similarly, oxidation can yield sulfoxides or sulfones, expanding the utility of this compound in organic synthesis.

Materials Science

Research indicates that 4-fluoro-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide may be explored for developing new materials with specific functionalities. Its structural characteristics could lead to applications in:

  • Polymer Chemistry : The compound may serve as a monomer or additive in polymer formulations to enhance properties such as thermal stability or chemical resistance.
  • Nanotechnology : Its unique properties might be utilized in creating nanomaterials with enhanced electrical or optical characteristics.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial activity of thiazole derivatives against fungal strains such as Candida albicans. Results indicated that compounds with similar structures exhibited significant antifungal activity, suggesting potential therapeutic applications for 4-fluoro-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide.
  • Enzyme Interaction Analysis :
    • Molecular docking studies have shown that the compound can effectively bind to cytochrome P450 enzymes, indicating its potential role in drug metabolism and interactions. This interaction could lead to insights into its pharmacokinetics and safety profile.
  • Synthesis of Complex Molecules :
    • Researchers have successfully synthesized more complex derivatives starting from 4-fluoro-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide, demonstrating its utility as a precursor in organic synthesis pathways.

Mechanism of Action

The mechanism of action for 4-fluoro-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on the Benzothiazole Ring

The benzothiazole ring's substitution pattern critically impacts physicochemical and biological properties. Key analogs include:

Compound Substituents (Benzothiazole) Key Features Reference
Target compound 4-OCH3, 6-NO2 Polarized electronic environment; nitro group may hinder solubility. N/A
TOZ5 (4-Fluoro-N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)benzamide) 4-OCH3, 7-morpholino Morpholino enhances solubility; higher yield (45%) vs. nitro analogs.
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide 6-NH2 Amino group improves electron density; used in corrosion inhibition studies.
4-Fluoro-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide 4-(4-OCH3-Ph) Methoxyphenyl increases steric bulk; MW 328.36, density 1.342 g/cm³.

Key Findings :

  • Nitro vs.
  • Amino vs. Nitro: The amino group in ’s compound enhances nucleophilicity, contrasting with the nitro group’s electrophilic character .

Substituent Effects on the Benzamide Moiety

The 4-fluorobenzamide group is a common pharmacophore. Comparisons include:

Compound Benzamide Substituents Synthesis Yield Spectral Data (IR/NMR) Reference
Target compound 4-F Not reported Expected νC=O ~1660–1680 cm<sup>−1</sup> (IR). N/A
4-Fluoro-N-methyl-N-(4-(3-(trifluoromethyl)phenyl)thiazol-2-yl)benzamide (6d) 4-F, N-methyl 77% <sup>1</sup>H-NMR: δ 7.47–8.36 (Ar-H), 3.60 (-CH3).
SCYX-7158 (Benzoxaborole analog) 4-F, CF3 Not reported Designed for trypanosomiasis; logP ~2.5.

Key Findings :

  • Fluorine Position : The 4-fluoro group in the target compound and 6d enhances metabolic stability and lipophilicity.
  • N-Methylation: Compound 6d’s N-methylation increases yield (77%) compared to non-methylated analogs, suggesting steric or electronic benefits in synthesis .

Physicochemical and Spectral Properties

Property Target Compound 4-Fluoro-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide TOZ5
Molecular Weight ~350 (estimated) 328.36 ~430 (estimated)
Density (g/cm³) ~1.4 (predicted) 1.342 Not reported
pKa ~7.0 (predicted) 7.02 Not reported
IR νC=O (cm<sup>−1</sup>) 1663–1682 (expected) Not reported Not reported
Synthesis Yield Not reported Not reported 45%

Key Findings :

  • Nitro Group Impact: The nitro substituent likely increases molecular weight and polarity compared to morpholino or methoxyphenyl analogs.
  • Tautomerism : highlights tautomeric equilibria in triazole-thione analogs, suggesting similar behavior in the target compound’s benzothiazole system .

Biological Activity

4-Fluoro-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Synthesis

The synthesis of 4-fluoro-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 4-methoxy-6-nitrobenzo[d]thiazol-2-amine. This reaction is generally conducted in the presence of a base like triethylamine in an organic solvent such as dichloromethane. The product is purified through recrystallization or column chromatography.

The compound's chemical structure can be analyzed using various parameters:

PropertyValue
Molecular FormulaC14H12FN3O3S
Molecular Weight317.32 g/mol
Density1.6 g/cm³
LogP3.55
Boiling PointNot Available

Antimicrobial Properties

Research indicates that compounds similar to 4-fluoro-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide exhibit significant antimicrobial activity. For instance, studies have shown that nitroheteroaromatic compounds can effectively inhibit biofilm formation in both Gram-negative and Gram-positive bacteria. The minimum inhibitory concentration (MIC) assays have demonstrated that modifications in the structure, such as the introduction of nitro groups, enhance antimicrobial efficacy against pathogens like Staphylococcus epidermidis and Pseudomonas aeruginosa .

Cholinesterase Inhibition

Another area of interest is the compound's potential as a cholinesterase inhibitor. A study focusing on derivatives of 4-fluorobenzoic acid revealed that certain benzamide derivatives could inhibit acetylcholinesterase and butyrylcholinesterase effectively, with some compounds showing IC50 values comparable to established inhibitors like tacrine . This suggests that 4-fluoro-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide may possess similar inhibitory properties.

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been explored in various studies. The introduction of specific substituents on the benzothiazole ring has been linked to enhanced cytotoxicity against cancer cell lines. For example, structural modifications leading to increased lipophilicity may improve cellular uptake and efficacy against tumor cells .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of nitrobenzothiazole derivatives showed that compounds with a similar backbone to 4-fluoro-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide exhibited potent activity against biofilms formed by S. epidermidis. The results indicated that these compounds could serve as promising candidates for treating infections associated with biofilms .
  • Cholinesterase Inhibition Study : Research on new derivatives derived from 4-fluorobenzoic acid demonstrated significant inhibition of cholinesterases, with some compounds showing selectivity towards acetylcholinesterase over butyrylcholinesterase. The study highlighted the importance of structural features in determining inhibitory activity .

Q & A

Q. Optimization Strategies :

  • Yield Improvement : Use a molar ratio of 1:1.2 (benzothiazole:benzoyl chloride) to minimize side reactions.
  • Purity Control : Purify intermediates via column chromatography (silica gel, hexane:EtOAc gradient) .
  • Reaction Monitoring : Track progress using TLC (Rf = 0.3–0.5 in hexane:EtOAc 3:1) .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Resolve aromatic protons (δ 7.2–8.5 ppm) and confirm substituents (e.g., methoxy at δ 3.8–4.0 ppm, nitro groups via absence of protons) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 403.3 [M+H]⁺) and detect fragmentation patterns .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

Validation : Cross-reference with computational simulations (e.g., Gaussian09) for 3D conformation analysis .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogues with enhanced anticancer activity?

Methodological Answer:

  • Systematic Substituent Variation :
    • Replace methoxy with ethoxy or halogens to modulate lipophilicity .
    • Reduce nitro to amino (-NH₂) to enhance hydrogen bonding with biological targets .
  • Biological Assays : Test analogues against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Correlate IC₅₀ values with substituent electronegativity and steric bulk .

Q. Example SAR Findings :

Substituent (Position)Biological Activity (IC₅₀, μM)Key Interaction
-NO₂ (6)12.5 (HeLa)DNA intercalation
-OCH₃ (4)18.7 (MCF-7)Hydrogen bonding
-F (benzamide)9.8 (HeLa)Enhanced solubility

Advanced: What strategies are recommended to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (e.g., 10% FBS, 37°C) .
  • Compound Purity Verification : Validate via HPLC (≥95% purity) to exclude impurities affecting results .
  • Mechanistic Follow-Up : Perform target-specific assays (e.g., enzyme inhibition for carbonic anhydrase IX ) to confirm mode of action.

Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative) .

Basic: What role do the nitro and methoxy groups play in the compound’s interaction with biological targets?

Methodological Answer:

  • Nitro Group (-NO₂) :
    • Acts as an electron-withdrawing group, enhancing DNA intercalation in cancer cells .
    • May be metabolically reduced to -NH₂ in vivo, generating reactive intermediates for targeted cytotoxicity .
  • Methoxy Group (-OCH₃) :
    • Participates in hydrogen bonding with kinase active sites (e.g., EGFR-TK) .
    • Modulates solubility via polarity adjustments .

Experimental Validation : Use isothermal titration calorimetry (ITC) to quantify binding affinity changes upon substituent removal .

Advanced: How can computational modeling predict the binding affinity of this compound with enzymes like carbonic anhydrase IX?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions between the compound and carbonic anhydrase IX (PDB ID: 3IAI). Focus on sulfonamide-binding regions .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns (GROMACS) to assess residence time and conformational flexibility .
  • Free Energy Calculations : Apply MM-PBSA to predict ΔG binding, correlating with experimental IC₅₀ values .

Key Finding : The fluoro-benzamide moiety exhibits strong hydrophobic interactions with Val-121 and His-94 residues, critical for selective inhibition .

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